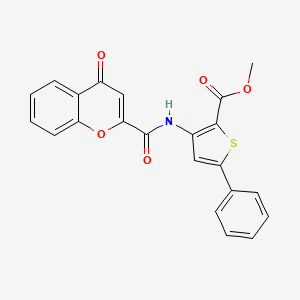

![molecular formula C15H8F2N4OS B2887708 2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-19-3](/img/structure/B2887708.png)

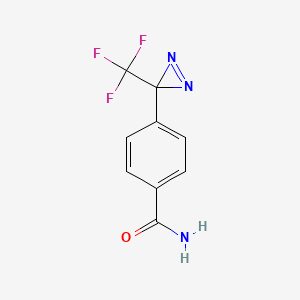

2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .Molecular Structure Analysis

The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .Scientific Research Applications

Pharmaceutical Research

This compound, with its complex heterocyclic structure, may be investigated for potential therapeutic effects. Heterocyclic compounds like thiadiazoloquinazolines are known to exhibit a range of biological activities, including antibacterial , antiviral , antifungal , and anticancer properties . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals, making this compound a candidate for drug development studies.

Agricultural Chemistry

Compounds with thiadiazole rings have been used in agriculture for their herbicidal and fungicidal activities . The specific structure of 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one could be explored for developing new agrochemicals that help protect crops from pests and diseases.

Catalysis

The compound could serve as a precursor or a ligand in catalytic systems. Its complex structure might interact with metals to form catalytic complexes that can be used in organic synthesis, potentially improving the efficiency of chemical reactions .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,3,4]thiadiazolo[3,2-a]pyrimidines, have been synthesized and characterized

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized via a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been synthesized and characterized

Result of Action

Compounds with similar structures have been synthesized and characterized . The results of these compounds’ actions could provide insights into the potential effects of this compound.

properties

IUPAC Name |

2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTTYNKGHSWOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)

![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)